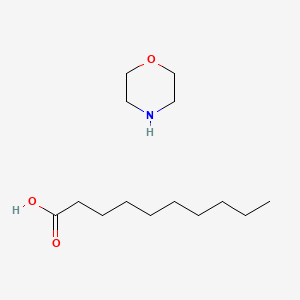

Morpholine decanoate

Description

Morpholine decanoate is a compound hypothesized to combine a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) with a decanoate ester (a ten-carbon fatty acid ester). Morpholine derivatives are widely studied in medicinal chemistry for their pharmacokinetic profiles, such as solubility and bioavailability, while decanoate esters are known for their lipophilic character, often used to prolong drug release .

Properties

CAS No. |

20599-77-3 |

|---|---|

Molecular Formula |

C14H29NO3 |

Molecular Weight |

259.38 g/mol |

IUPAC Name |

decanoic acid;morpholine |

InChI |

InChI=1S/C10H20O2.C4H9NO/c1-2-3-4-5-6-7-8-9-10(11)12;1-3-6-4-2-5-1/h2-9H2,1H3,(H,11,12);5H,1-4H2 |

InChI Key |

NBSJLWVJXSBMPD-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)O.C1COCCN1 |

Canonical SMILES |

CCCCCCCCCC(=O)O.C1COCCN1 |

Appearance |

Solid powder |

Other CAS No. |

20599-77-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Morpholine decanoate; Capric acid, morpholine salt; Decanoic acid, compd. with morpholine (1:1); Decanoic acid, compound with morpholine (1:1); EINECS 243-906-3. |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decanoic acid, compd. with morpholine (1:1) typically involves the reaction of decanoic acid with morpholine. One common method is to mix decanoic acid and morpholine in a suitable solvent, such as ethanol or methanol, and heat the mixture under reflux conditions. The reaction is usually carried out at elevated temperatures (around 60-80°C) for several hours to ensure complete reaction. The product is then purified by recrystallization or other suitable methods .

Industrial Production Methods

In industrial settings, the production of decanoic acid, compd. with morpholine (1:1) may involve more efficient and scalable methods. One approach is to use continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Morpholine decanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids and amines.

Reduction: Reduction reactions can convert the compound into alcohols and amines.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of decanoic acid, compd. with morpholine (1:1) can yield decanoic acid and morpholine, while reduction can produce decanol and morpholine .

Scientific Research Applications

Morpholine decanoate has several scientific research applications, including:

Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of metabolic disorders and neurological conditions.

Industry: The compound is used in the formulation of various industrial products, including lubricants, surfactants, and corrosion inhibitors

Mechanism of Action

The mechanism of action of decanoic acid, compd. with morpholine (1:1) involves its interaction with specific molecular targets and pathways. Decanoic acid is known to affect mitochondrial function and energy metabolism, while morpholine can interact with various enzymes and receptors. The combination of these two components may result in synergistic effects, enhancing their overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine Derivatives in Medicinal Chemistry

Evidence highlights the role of morpholine rings in modulating biological activity. For example:

- Compound 50 (a morpholine-containing derivative) exhibited lower anti-Mycobacterium tuberculosis activity (MIC = 2.72 µM) compared to its piperidine (Compound 48, MIC = 3.79 µM) and thiomorpholine (Compound 49, MIC = 3.79 µM) analogs. This reduced efficacy correlates with its lower calculated partition coefficient (cLogD = 2.72 vs. 3.79 for both 48 and 49), suggesting that increased lipophilicity enhances antimicrobial potency .

- In enzyme inhibition studies, morpholine-based carboxylic acid derivatives ([25a], [25b]) showed weaker activity (181 µM and 463 µM, respectively) compared to ester intermediates ([24a], [24b]), which still underperformed relative to non-morpholine analogs .

Decanoate Esters in Flavor and Fermentation

Ethyl decanoate, a structurally related ester, is prominent in wine and fermented beverages:

- In blueberry wine co-fermentation studies, ethyl decanoate contributed fruity and brandy-like flavors. Its concentration significantly increased in samples using Torulaspora delbrueckii and Saccharomyces cerevisiae strains, reaching up to 3300 ± 879.8 area units in certain S. eubayanus strains .

- Comparative data for decanoate esters:

Functional Comparisons

Lipophilicity and Bioavailability

- Morpholine vs. Piperidine/Thiomorpholine : The morpholine ring’s lower lipophilicity (cLogD ≈ 2.72) reduces membrane permeability compared to piperidine (cLogD ≈ 3.79), impacting drug efficacy .

- Decanoate Esters: The decanoate group enhances lipid solubility, as seen in nandrolone decanoate, which extends therapeutic half-life via slow ester hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.